Lanthanum(III) nitrate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

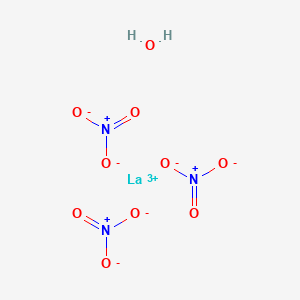

Structure

2D Structure

Properties

IUPAC Name |

lanthanum(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMFKXBHFRRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662309 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-94-8 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of lanthanum(III) nitrate hydrate [La(NO₃)₃·xH₂O], a versatile precursor for various applications, including the development of advanced materials, catalysis, and potential biomedical uses.[1][2] This document outlines a standard laboratory-scale synthesis protocol and details the key analytical techniques for comprehensive characterization.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the reaction of lanthanum oxide (La₂O₃) with nitric acid (HNO₃).[3][4][5] This acid-base reaction yields lanthanum(III) nitrate and water, as depicted in the following balanced chemical equation:

La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O [3]

Experimental Protocol

This protocol details the synthesis of lanthanum(III) nitrate hexahydrate [La(NO₃)₃·6H₂O] from lanthanum oxide.

Materials:

-

Lanthanum oxide (La₂O₃, 99.9% purity)

-

Concentrated nitric acid (HNO₃, 68%)

-

Deionized water

-

2-propanol (optional, for washing)

-

Whatman filter paper

Equipment:

-

Glass beakers

-

Magnetic stirrer with heating plate

-

Glass stirring rod

-

pH meter or pH indicator strips

-

Buchner funnel and vacuum flask

-

Drying oven or desiccator

Procedure:

-

Stoichiometric Calculation: Calculate the required molar amounts of lanthanum oxide and nitric acid. For every mole of La₂O₃, six moles of HNO₃ are needed. It is advisable to use a slight excess of nitric acid to ensure complete reaction of the oxide.

-

Dissolution: Carefully add the pre-weighed lanthanum oxide powder to a beaker containing a stoichiometric amount of dilute nitric acid (prepared by diluting concentrated nitric acid with deionized water) under continuous stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.[5]

-

Heating and Clarification: Gently heat the mixture to approximately 70-80°C with constant stirring until the lanthanum oxide is completely dissolved, resulting in a clear solution.[4][5]

-

Crystallization: Reduce the heat and allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white, crystalline this compound will be observed.

-

Isolation and Washing: Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or 2-propanol to remove any excess acid and impurities.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) for several hours or in a desiccator over a suitable drying agent to obtain the final product. The resulting product is typically lanthanum(III) nitrate hexahydrate.[6]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following are standard characterization techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and dehydration processes of the hydrate. The thermal decomposition of lanthanum nitrate hexahydrate is a complex process involving multiple steps.[7][8]

Experimental Protocol (TGA/DSC):

-

Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the synthesized this compound into an alumina or platinum crucible.[7]

-

Instrumentation: Place the crucible in a TGA/DSC instrument.

-

Analysis Conditions: Heat the sample from room temperature to a final temperature of around 800-1000°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).[7][9]

-

Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify dehydration, decomposition, and phase transition events.

Quantitative Data from Thermal Analysis:

| Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

| 60 - 245 | Varies | Dehydration (loss of water molecules) | [7][9] |

| 333 - 558 | Varies | Dehydroxylation and decomposition of nitrate | [9] |

| > 570 | Varies | Formation of Lanthanum Oxide (La₂O₃) | [10] |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, specifically the nitrate ions and water molecules.

Experimental Protocol (FTIR):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.

-

Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.[11]

-

Spectral Analysis: Identify the characteristic absorption bands for the nitrate group (ν(N-O)) and water (ν(O-H) and δ(H-O-H)).

Key FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| 3650 - 3000 | ν(O-H) | Stretching vibrations of water molecules | [12] |

| 1650 - 1250 | ν(N=O), νₐ(NO₂) | Asymmetric and symmetric stretching of nitrate ions | [12] |

| ~1630 | δ(H-O-H) | Bending vibration of water molecules | [12] |

| ~1045 | νₛ(NO₂) | Symmetric stretching of nitrate ions | [12] |

| ~815 | δ(O-N-O) | Bending vibration of nitrate ions | [12] |

X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystalline structure and phase purity of the synthesized compound.

Experimental Protocol (XRD):

-

Sample Preparation: Finely grind the crystalline sample to a homogeneous powder.

-

Data Collection: Mount the powder on a sample holder and collect the diffraction pattern using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).[11]

-

Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystal structure. For lanthanum nitrate hexahydrate, the structure is known to be complex, and different hydrated phases can exist.[9]

Expected Crystallographic Data:

| Compound | Crystal System | Space Group | Reference |

| La(NO₃)₃·4H₂O (α-phase) | Monoclinic | - | [9] |

| La(NO₃)₃·4H₂O (β-phase) | Orthorhombic | - | [9] |

Characterization Workflow Diagram

Caption: A diagram showing the logical flow of the characterization process for this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in various fields:

-

Materials Science: It is used in the synthesis of advanced materials such as phosphors for LED lighting, high-performance capacitors, and advanced ceramics.[1][13][14]

-

Catalysis: This compound serves as a catalyst in numerous organic reactions, promoting higher reaction rates and yields.[1][15]

-

Biomedical Applications: There is growing interest in its potential for drug delivery systems and as a contrast agent in medical imaging.[1] Its low toxicity compared to other heavy metal catalysts makes it an attractive option for green chemistry applications in pharmaceutical synthesis.[2]

This guide provides a foundational understanding of the synthesis and characterization of this compound, empowering researchers and professionals to utilize this important compound in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 3. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lanthanum(III) nitrate hexahydrate | 10277-43-7 [chemicalbook.com]

- 7. journalijdr.com [journalijdr.com]

- 8. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zegmetal.com [zegmetal.com]

- 14. ProChem, Inc. Lanthanum (III) Nitrate Hydrate, 99.99% - for Catalysis & Optical Applications [prochemonline.com]

- 15. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Thermal Decomposition of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of lanthanum(III) nitrate hydrate, La(NO₃)₃·6H₂O. The information presented herein is curated for professionals in research and development who utilize lanthanum compounds in various applications, including catalysis, ceramics, and pharmaceutical development. This document details the decomposition pathway, intermediate products, and the experimental methodologies used to elucidate this process.

Introduction

Lanthanum(III) nitrate hexahydrate is a common precursor for the synthesis of lanthanum oxide and other lanthanum-containing materials. Its thermal decomposition is a complex process involving dehydration, hydrolysis, and the formation of several intermediate species before yielding the final oxide product. Understanding this mechanism is critical for controlling the properties of the resulting materials. The decomposition is typically studied using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to analyze both the solid residues and evolved gaseous products.

Thermal Decomposition Mechanism

The thermal decomposition of lanthanum(III) nitrate hexahydrate does not proceed directly to the oxide. Instead, it undergoes a series of overlapping steps, including the loss of water of hydration, hydrolysis, and the decomposition of the nitrate groups. The exact nature and temperature ranges of the intermediate species can be influenced by experimental conditions such as heating rate and atmosphere.

The generally accepted decomposition pathway involves the following key stages:

-

Melting and Dehydration: Initially, the hydrated salt melts in its own water of crystallization at approximately 54-56°C.[1] This is followed by a multi-step dehydration process. Some studies suggest the formation of a crystalline nitrate monohydrate after several dehydration steps occurring between 90°C and 215°C.[2][3] Other research indicates that the process involves the formation of intermediate clusters containing O-La-OH groups without the detection of lower hydrates.[1][4][5][6]

-

Formation of Hydroxy and Oxy-Nitrates: As the temperature increases, hydrolysis reactions occur, leading to the formation of lanthanum hydroxy nitrate (La(OH)(NO₃)₂) at around 410°C.[2][3] This is followed by the formation of lanthanum oxynitrate (LaO(NO₃)) at approximately 440°C.[2][3] Some studies also propose the existence of other non-stoichiometric intermediates.[2][3]

-

Decomposition to Lanthanum Oxide: The final stage involves the decomposition of the oxynitrate intermediate to form hexagonal lanthanum oxide (La₂O₃). This process is generally complete by 640-650°C.[2][3]

The gaseous products evolved during this process include water vapor (H₂O), nitric acid (HNO₃), and various nitrogen oxides (NO, NO₂, N₂O₅).[1][2][3][4][5][6]

Below is a DOT language script for a diagram illustrating the thermal decomposition pathway.

Thermal Decomposition Pathway of La(NO₃)₃·6H₂O

Quantitative Data

The following table summarizes the mass loss observed at different temperature ranges during the thermal decomposition of La(NO₃)₃·6H₂O, as determined by thermogravimetric analysis. The theoretical mass loss is calculated based on the proposed chemical transformations.

| Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Associated Reaction | Reference |

| 60 - 76 | 2.06 | 2.08 | Initial removal of loosely bound water. | [4] |

| 76 - 389 | 24.1 | 24.95 | Removal of further water and nitric acid. | [4] |

| 290 - 350 | 16.91 | - | Further decomposition steps. | [2] |

| 540 - 800 | 10.24 | 9.94 | Loss of remaining interstitial water after denitrification. | [1] |

| Up to 800 | 62.7 | 62.37 | Overall mass loss to form La₂O₃. | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline typical protocols for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for observing mass changes and thermal events (e.g., melting, decomposition) as a function of temperature.

-

Instrumentation: A simultaneous TGA/DSC instrument, such as a Netzsch STA Jupiter 449 C or a Shimadzu TGA-50H, is commonly used.[4]

-

Sample Preparation: A small amount of the La(NO₃)₃·6H₂O sample (typically 5-10 mg) is placed in an inert crucible, often made of platinum or alumina.[1]

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically between 5 and 15 °C/min, is applied.[1][7]

-

Temperature Range: The sample is heated from room temperature up to 800-1000°C to ensure complete decomposition.[1][4]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually a continuous flow of an inert gas like nitrogen or argon (e.g., 60 mL/min) to prevent unwanted side reactions.[1] Some studies also use an oxidizing atmosphere like air to investigate its effect on the decomposition pathway.[3]

-

-

Data Analysis: The TGA curve plots mass loss versus temperature, from which the stoichiometry of the decomposition steps can be inferred. The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid intermediates and the final product at different stages of the decomposition.

-

Instrumentation: A powder X-ray diffractometer, such as a Philips X'pert or a Bruker D8 Advance, equipped with a CuKα radiation source is typically employed.[8][9]

-

Sample Preparation: Samples for XRD analysis are prepared by heating the this compound to specific temperatures corresponding to the decomposition stages observed in the TGA/DSC analysis and then rapidly cooling them to room temperature.

-

Experimental Conditions:

-

Scan Range: The diffraction patterns are typically recorded over a 2θ range of 5° to 80°.[9]

-

In-situ XRD: For more detailed analysis, high-temperature or in-situ XRD can be performed, where the diffraction pattern is recorded as the sample is heated, allowing for the direct observation of phase transformations.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline structures present at each temperature.[10]

Fourier-Transform Infrared Spectroscopy (FTIR) of Evolved Gases

FTIR spectroscopy is used to identify the gaseous products released during the thermal decomposition.

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, is often coupled to the outlet of the TGA instrument.[1]

-

Experimental Setup: The evolved gases from the TGA furnace are carried through a heated transfer line (e.g., maintained at 240°C) to the gas cell of the FTIR spectrometer to prevent condensation.[1]

-

Experimental Conditions:

-

Spectral Range: IR spectra are typically recorded in the range of 4000-700 cm⁻¹.[1]

-

Data Acquisition: Spectra are collected continuously throughout the TGA experiment.

-

-

Data Analysis: The characteristic absorption bands in the IR spectra are used to identify the functional groups and thus the specific gaseous molecules (e.g., H₂O, CO₂, NO, NO₂, HNO₃) being evolved at different temperatures. The identification is often confirmed by comparison with spectral libraries such as the NIST Chemistry WebBook.[1]

Below is a DOT language script for a diagram illustrating a general experimental workflow.

General Experimental Workflow for Thermal Analysis

Conclusion

The thermal decomposition of this compound is a multi-step process that has been extensively studied. A thorough understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is essential for the controlled synthesis of lanthanum-based materials with desired properties. The combination of thermoanalytical and spectroscopic techniques provides a comprehensive picture of the solid-state transformations and the nature of the evolved gaseous species. This knowledge is invaluable for researchers and scientists in various fields, enabling the optimization of synthesis parameters and the development of novel materials.

References

- 1. journalijdr.com [journalijdr.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. scribd.com [scribd.com]

- 6. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. imf.ucmerced.edu [imf.ucmerced.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) nitrate hexahydrate, La(NO₃)₃·6H₂O, is a hydrated inorganic salt of lanthanum, a rare earth element. Its well-defined crystal structure makes it a valuable precursor for the synthesis of various lanthanum-containing materials, including catalysts, phosphors, and high-performance ceramics.[1][2] A thorough understanding of its crystal structure is paramount for controlling the properties of these advanced materials. This technical guide provides a comprehensive overview of the crystal structure analysis of lanthanum(III) nitrate hexahydrate, detailing the crystallographic data, experimental protocols for its characterization, and the logical workflow of its analysis.

Crystal Structure and Data Presentation

The most common and stable hydrated form of lanthanum(III) nitrate is the hexahydrate. Single-crystal X-ray diffraction studies have revealed its detailed atomic arrangement. The crystal structure is best described as [pentaaquatris(nitrato)lanthanum(III)]·H₂O, indicating that five water molecules are directly coordinated to the lanthanum ion, while the sixth water molecule is present as a lattice water molecule.[3] The lanthanum ion is coordinated by three bidentate nitrate anions and five water molecules, resulting in a coordination number of 11.[3]

Crystallographic Data

The crystal structure of lanthanum(III) nitrate hexahydrate has been determined to be triclinic with the space group P-1. The unit cell parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.664 |

| b (Å) | 8.933 |

| c (Å) | 10.723 |

| α (°) | 101.14 |

| β (°) | 92.08 |

| γ (°) | 92.07 |

| Volume (ų) | 622.9 |

| Z | 2 |

Note: The complete crystallographic data, including atomic coordinates and anisotropic displacement parameters, can be obtained from the original publication by Eriksson et al. (1980), which is the primary source for this structural information.

Key Bond Lengths

The coordination environment of the lanthanum ion is characterized by specific La-O bond distances for the coordinated water molecules and nitrate groups.

| Bond | Distance (Å) |

| La-O (water) | 2.527 - 2.668[3] |

Experimental Protocols

A multi-technique approach is typically employed to fully characterize the crystal structure and properties of lanthanum(III) nitrate hexahydrate.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

3.1.1. Synthesis of Single Crystals

High-quality single crystals are essential for SC-XRD analysis. A typical method for growing single crystals of lanthanum(III) nitrate hexahydrate is through slow evaporation of a saturated aqueous solution.

-

Protocol:

-

Prepare a saturated solution of lanthanum(III) nitrate hexahydrate in deionized water at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

-

Filter the solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Over a period of several days to weeks, well-formed, colorless crystals suitable for X-ray diffraction will form.

-

3.1.2. Data Collection and Structure Refinement

-

Protocol:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[4]

-

Data collection is performed on an automated four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[5]

-

The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 293 K), during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected over a wide range of crystal orientations.

-

The collected data are processed to yield a set of indexed reflections with their corresponding intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the nitrate ions and water molecules.

-

Protocol:

-

FTIR spectra are recorded using a Fourier-transform infrared spectrometer.

-

For solid-state analysis, the attenuated total reflectance (ATR) technique is commonly employed.[6] A small amount of the crystalline powder is placed on the ATR crystal (e.g., diamond or zinc selenide).[6]

-

The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.[7]

-

3.2.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the nitrate ions.

-

Protocol:

-

Raman spectra are collected using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[8][9]

-

A small amount of the crystalline sample is placed on a microscope slide.

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

To avoid sample degradation, a low laser power (e.g., <10 mW) is typically used.

-

Spectra are recorded over a relevant spectral range (e.g., 100-4000 cm⁻¹) with a suitable spectral resolution.

-

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition of the hydrated salt.

-

Protocol:

-

A small, accurately weighed sample (e.g., 5-10 mg) is placed in an alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air flow of 50-100 mL/min).

-

The TGA instrument records the change in mass as a function of temperature, while the DSC instrument measures the heat flow to or from the sample.

-

Visualization of Experimental Workflows

Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic and Thermal Analysis Workflow

Caption: Workflow for spectroscopic and thermal characterization.

References

- 1. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structural, and Raman Investigation of Lanthanide Nitride Powders (Ln = La, Ce, Nd, Sm, Gd, Tb, Dy, Er, Lu) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. utm.mx [utm.mx]

- 7. mdpi.com [mdpi.com]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. osti.gov [osti.gov]

An In-depth Technical Guide to the Solubility of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum(III) nitrate hydrate (La(NO₃)₃·6H₂O) in various solvents. This information is critical for its application in research and development, particularly in fields such as catalysis, materials science, and pharmacology, where it is often used as a precursor or an active agent. Understanding its solubility is paramount for designing and controlling chemical processes, formulation development, and interpreting biological activity.

Quantitative Solubility Data

The solubility of lanthanum(III) nitrate hexahydrate has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lanthanum(III) Nitrate Hexahydrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molarity (mol/L) | Reference |

| 25 | 151.1 | ~3.49 | [1] |

| 25 | 158 (as g/100 mL) | ~3.65 | [2][3][4] |

| 25 | >120 | >2.77 | [5] |

Table 2: Solubility of Lanthanum(III) Nitrate Hexahydrate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Ethanol | Ambient | Very Soluble | [6][7] |

| Acetone | Ambient | Soluble | [1] |

Note: Qualitative descriptions like "very soluble" and "soluble" indicate a high degree of solubility, though precise quantitative values were not consistently available in the reviewed literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be achieved through several well-established methods. The two most common and reliable methods are the isothermal saturation method and the gravimetric method.

2.1 Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

-

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

-

Apparatus: Constant temperature water bath, sealed flasks, magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for concentration measurement (e.g., ICP-OES for lanthanum analysis).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer.

-

The mixture is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

After equilibration, the stirring is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

-

The concentration of lanthanum in the filtrate is then determined using a suitable analytical technique.

-

The solubility is calculated and expressed in the desired units (e.g., g/100 g solvent, mol/L).

-

2.2 Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the solute dissolved in a known mass of solvent.

-

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.[8][9][10][11]

-

Apparatus: Analytical balance, oven, desiccator, volumetric flasks, and beakers.[8]

-

Procedure:

-

A saturated solution of this compound is prepared using the isothermal saturation method described above.

-

A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the solution by gentle heating in an oven at a temperature that does not cause decomposition of the salt (below its decomposition temperature of approximately 499°C).[12]

-

The evaporating dish containing the dry salt is then cooled in a desiccator to prevent moisture absorption and weighed.

-

The mass of the dissolved salt is determined by subtracting the initial mass of the evaporating dish.

-

The solubility is then calculated based on the mass of the solute and the initial volume or mass of the solution.[8]

-

Visualizations: Logical Relationships and Experimental Workflows

3.1 Logical Relationship: Lanthanum Ions as Calcium Channel Blockers

Lanthanum ions (La³⁺) are widely recognized for their ability to block calcium channels in biological systems.[13][14] This property is attributed to the similar ionic radius and charge density of La³⁺ to that of Ca²⁺, allowing it to compete for and bind to calcium-binding sites on ion channels and other proteins.[15] This interaction is crucial in many pharmacological and physiological studies.

Caption: Competitive inhibition of calcium channels by lanthanum ions.

3.2 Experimental Workflow: Role of Solubility in Preclinical Drug Development

The solubility of a compound is a critical parameter that is assessed early in the preclinical drug development process.[16][17][18] It influences everything from initial screening and formulation to in vivo studies. This workflow illustrates where solubility determination for a lanthanum-based compound would fit into a typical preclinical pipeline.

Caption: The pivotal role of solubility studies in the preclinical drug development pipeline.

References

- 1. lanthanum nitrate hexahydrate α-form [chemister.ru]

- 2. Cas 10277-43-7,Lanthanum(III) nitrate hexahydrate | lookchem [lookchem.com]

- 3. Lanthanum(III) nitrate hexahydrate, 98+% | Fisher Scientific [fishersci.ca]

- 4. Lanthanum(III) nitrate hexahydrate, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. Lanthanum(III) nitrate hexahydrate | 10277-43-7 [chemicalbook.com]

- 7. Lanthanum (III) nitrate hexahydrate, Hi-AR™ [himedialabs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 13. Nonselective block by La3+ of Arabidopsis ion channels involved in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. upm-inc.com [upm-inc.com]

- 18. fda.gov [fda.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lanthanum(III) nitrate hydrate, with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of lanthanide compounds and their applications in various scientific and pharmaceutical fields.

Introduction

This compound (La(NO₃)₃·nH₂O), most commonly available as the hexahydrate (La(NO₃)₃·6H₂O), is a key precursor in the synthesis of various lanthanum-containing materials. A thorough understanding of its structural and vibrational properties is essential for quality control, reaction monitoring, and the development of novel materials. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, including the coordination of the lanthanum ion, the nature of the nitrate groups, and the role of water molecules in the crystal lattice.

Molecular Structure and Coordination

Lanthanum(III) nitrate hexahydrate possesses a complex crystal structure characterized by a high coordination number for the lanthanum ion. In the solid state, the La(III) cation is typically coordinated by both water molecules and nitrate anions. In the hexahydrate, the coordination number of the lanthanum ion is 11, with three bidentate nitrate anions and five water molecules directly bonded to the metal center, forming the inner coordination sphere.[1] The sixth water molecule resides in the crystal lattice, contributing to the overall hydrogen-bonding network. This intricate coordination environment gives rise to distinct vibrational spectra that are sensitive to the bonding and symmetry of the constituent groups.

A visual representation of the coordination environment of the Lanthanum(III) ion in the hexahydrate is provided below.

Coordination sphere of La(III) in the hexahydrate.

Spectroscopic Data

The vibrational spectra of this compound are characterized by contributions from the nitrate ions, water molecules (both coordinated and lattice), and La-O bonds. The coordination of the nitrate ion to the metal center lowers its symmetry from D₃h (free ion) to C₂v or Cₛ, resulting in the splitting of degenerate vibrational modes and the activation of otherwise infrared or Raman inactive modes.

FTIR Spectroscopy

The FTIR spectrum of solid lanthanum(III) nitrate hexahydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the nitrate and water molecules.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3200-3550 | O-H stretching vibrations of water (broad) | [2] |

| ~2350 | Atmospheric CO₂ absorption | [2] |

| 1630 | H-O-H bending vibration of water | [2] |

| 1452 | Asymmetric NO₃⁻ stretching (ν₃) | [2] |

| 1337 | Asymmetric NO₃⁻ stretching (ν₃) | [2] |

| ~1040 | Symmetric NO₃⁻ stretching (ν₁) | |

| ~815 | Out-of-plane NO₃⁻ bending (ν₂) | |

| ~740 | In-plane NO₃⁻ bending (ν₄) |

Raman Spectroscopy

The Raman spectrum provides complementary information to the FTIR data. For aqueous solutions of lanthanum(III) nitrate, the symmetric N-O stretching vibration (ν₁) of the nitrate ion is observed as a strong, polarized band. In the solid state, additional bands and splittings are expected due to the crystalline environment and the coordination to the lanthanum ion.

| Wavenumber (cm⁻¹) | Assignment | Reference (Aqueous Solution) |

| ~1047 | Symmetric NO₃⁻ stretching (ν₁) | [3] |

| 1347, 1409 | Asymmetric NO₃⁻ stretching (ν₃) | [3] |

| 718 | In-plane NO₃⁻ bending (ν₄) | [3] |

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are crucial for reproducible and accurate results.

FTIR Spectroscopy: KBr Pellet Method

This method is a standard technique for obtaining the infrared spectrum of a solid sample.

References

Preliminary Studies on the Catalytic Activity of Lanthanum(III) Nitrate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) nitrate hydrate, La(NO₃)₃·6H₂O, is a readily available and water-soluble lanthanide salt that has emerged as a versatile and efficient catalyst in a variety of organic transformations.[1] Its catalytic activity is primarily attributed to the Lewis acidic nature of the La(III) ion, which can activate substrates containing electron-rich atoms such as oxygen and nitrogen.[2] This property, combined with its relatively low toxicity and cost-effectiveness, makes it an attractive alternative to traditional heavy metal catalysts. This technical guide provides a comprehensive overview of the catalytic applications of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Catalytic Applications

This compound has demonstrated significant catalytic efficacy in several important organic reactions, including the synthesis of heterocyclic compounds and condensation reactions. This section details its application in the synthesis of 2-arylbenzothiazoles, the Biginelli reaction, and chalcone synthesis.

One-Pot Synthesis of 2-Arylbenzothiazoles

The synthesis of 2-arylbenzothiazoles, a class of compounds with significant pharmacological interest, can be efficiently catalyzed by lanthanum(III) nitrate hexahydrate. This one-pot reaction involves the condensation of an aromatic aldehyde with 2-aminothiophenol under mild conditions.[1][2]

A mixture of an aromatic aldehyde (1.0 mmol), 2-aminothiophenol (1.0 mmol), and lanthanum(III) nitrate hexahydrate (15 mol%) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization from ethanol.[2]

The catalytic activity of lanthanum(III) nitrate hexahydrate in the synthesis of various 2-arylbenzothiazole derivatives is summarized in the table below. The data highlights the efficiency of the catalyst with a range of substituted aromatic aldehydes.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 30 | 94 |

| 2 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)benzothiazole | 35 | 96 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 40 | 95 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 30 | 92 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 45 | 90 |

| 6 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)benzothiazole | 45 | 88 |

| 7 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)benzothiazole | 50 | 85 |

Reaction conditions: Aromatic aldehyde (1 mmol), 2-aminothiophenol (1 mmol), La(NO₃)₃·6H₂O (15 mol%), Ethanol (5 mL), room temperature.

The reaction is believed to proceed through the Lewis acid activation of the aldehyde by the lanthanum ion. This facilitates the nucleophilic attack of the thiol group of 2-aminothiophenol, followed by intramolecular cyclization and subsequent oxidation to afford the 2-arylbenzothiazole product.

Proposed mechanism for the synthesis of 2-arylbenzothiazoles.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which are pharmacologically important molecules. While various Lewis acids can catalyze this reaction, lanthanide compounds, including lanthanum nitrate, have been explored for this purpose.[3][4]

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Lewis acid (such as a lanthanide salt) is heated, often under solvent-free conditions or in a solvent like ethanol. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized.[3]

While specific quantitative data for this compound as the sole catalyst in the Biginelli reaction is not extensively tabulated in the readily available literature, its potential as a Lewis acid catalyst in this transformation is recognized.

The generally accepted mechanism for the Biginelli reaction involves the formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The Lewis acid catalyst, such as the La(III) ion, is believed to activate the aldehyde towards nucleophilic attack by urea.

General pathway for the Biginelli reaction.

Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, a reaction that can be catalyzed by acids or bases. While strong bases are commonly used, the application of Lewis acid catalysts is also explored.

An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) or a Lewis acid is added, and the mixture is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the product is typically isolated by precipitation upon acidification or addition of water, followed by filtration and recrystallization.[5]

Specific quantitative data for the use of this compound as the primary catalyst in chalcone synthesis is not well-documented in dedicated tables. The reaction is more commonly catalyzed by strong bases or other Lewis acids.

The following diagram illustrates a typical experimental workflow for a catalyzed organic synthesis, which is applicable to the reactions discussed.

General experimental workflow for catalyzed synthesis.

Conclusion

This compound serves as an effective and environmentally benign catalyst for a range of organic transformations. Its utility in the one-pot synthesis of 2-arylbenzothiazoles is particularly well-documented, offering high yields under mild reaction conditions. While its application in other reactions such as the Biginelli reaction and chalcone synthesis is plausible due to its Lewis acidic nature, more dedicated research with detailed quantitative data is needed to fully establish its catalytic efficacy in these areas. The ease of handling, relatively low cost, and catalytic efficiency make this compound a promising catalyst for further exploration and application in synthetic organic chemistry and drug discovery.

References

An In-depth Technical Guide to the Hygroscopic Nature of Lanthanum(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of lanthanum(III) nitrate hydrate, a compound of increasing interest in various scientific fields, including catalysis and pharmaceutical development. Understanding its interaction with atmospheric moisture is critical for its handling, storage, and application. This document details the underlying principles of its hygroscopic nature, presents available quantitative data, and outlines the key experimental protocols for its characterization.

Core Concepts: Hygroscopicity and Deliquescence

Lanthanum(III) nitrate, particularly in its hydrated form, is well-documented as a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment.[1] This property progresses to deliquescence , where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[1][2] This behavior is crucial to consider in applications where the material's physical state and water content are critical parameters. The chlorides of lanthanides are also known to be deliquescent.[1]

Quantitative Data

While a specific moisture sorption isotherm for this compound is not prominently available in the public domain, thermal decomposition studies of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) provide quantitative insights into its water content and thermal stability. These studies are often conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

A study on the thermal decomposition of lanthanum(III) nitrate hexahydrate revealed distinct stages of mass loss corresponding to the removal of water and subsequent decomposition.[4] The initial heating of the commercial reagent to 800°C confirmed the presence of 6 moles of water, resulting in a mass loss of 62.7% (theoretical mass loss of 62.37% for the formation of La₂O₃).[4]

Table 1: Thermal Decomposition Data for Lanthanum(III) Nitrate Hexahydrate [4]

| Temperature Range (°C) | Process | Experimental Mass Loss (%) | Theoretical Mass Loss (%) |

| 56 | Melts in its own water of crystallization | - | - |

| 60 - 76 | Initial dehydration | 2.06 | 2.08 (for 3 moles of loosely bound water) |

| 76 - 389 | Further dehydration and initial decomposition | 24.1 | 24.95 (removal of 15 moles of water and 6 moles of nitric acid from a condensed intermediate) |

| 389 - 504 | Decomposition | 30.0 | - |

| 504 - 800 | Final decomposition to La₂O₃ | 10.2 | - |

Note: The theoretical mass loss calculations in the original study are based on a proposed mechanism involving the formation of intermediate clusters.

Experimental Protocols for Characterization

To fully characterize the hygroscopic nature of this compound, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor absorbed by a sample at different relative humidity levels at a constant temperature.[5] This is the primary method for generating a moisture sorption isotherm.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed into the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and continuously monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the water content of hydrates and their thermal stability.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert gas, such as nitrogen, is purged through the system to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges where mass loss occurs. The percentage of mass loss at each step corresponds to the loss of water or other volatile components.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, dehydration, and decomposition.[6]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For hydrates, endothermic peaks typically represent dehydration and melting.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material. It can be used to study changes in the crystal structure of this compound as a function of humidity and temperature.

Experimental Protocol:

-

Sample Preparation: A fine powder of the this compound is prepared and mounted on a sample holder.

-

Instrument Setup: The sample holder is placed in the diffractometer. For humidity-controlled experiments, a specialized sample stage with the ability to control the relative humidity and temperature is used.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline structure. Changes in the diffraction pattern upon exposure to different humidity levels can indicate the formation of different hydrate phases or a transition to an amorphous state.

Implications for Drug Development and Research

The hygroscopic and deliquescent nature of this compound has significant implications for its use in research and drug development:

-

Storage and Handling: The compound must be stored in tightly sealed containers in a low-humidity environment to prevent water uptake, which can alter its physical and chemical properties.

-

Formulation: In pharmaceutical applications, the hygroscopicity can affect the stability, dissolution rate, and bioavailability of a drug product. Careful consideration of excipients and packaging is necessary.

-

Manufacturing: The manufacturing environment for products containing this compound should have controlled humidity to ensure product consistency and quality.

-

Catalysis: As a catalyst precursor, the hydration state of lanthanum(III) nitrate can influence the properties of the final catalytic material.

Conclusion

References

- 1. byjus.com [byjus.com]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 4. journalijdr.com [journalijdr.com]

- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Lanthanum(III) Nitrate Hydrate as a Precursor for Lanthanum Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum(III) nitrate hydrate as a precursor. Lanthanum oxide nanoparticles are of significant interest in various fields, including catalysis, ceramics, optics, and biomedicine, owing to their unique physicochemical properties. The choice of synthesis method profoundly influences the characteristics of the resulting nanoparticles, such as their size, morphology, and purity. This document details several common synthesis methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable approach for their specific applications.

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthesis strategy for lanthanum oxide nanoparticles is a critical step that dictates the properties of the final material. The following tables summarize quantitative data from various studies, highlighting the outcomes of different synthesis methods using this compound as the precursor.

Table 1: Co-Precipitation Synthesis of Lanthanum Oxide

| Precursor Concentration | Precipitating Agent | Calcination Temperature (°C) | Particle/Crystallite Size | Morphology | Reference |

| 0.1 M La(NO₃)₃·6H₂O | 0.3 M NaOH | Not Calcined | 41-47 nm | Hexagonal | [1] |

| 0.18 mol/L La(NO₃)₃ | 0.6 mol/L (NH₄)HCO₃ | Not Specified | ~188 nm | Spherical | |

| 0.1 M La(NO₃)₃·6H₂O | 10 M NaOH | Not Specified | ~200 nm | Spherical |

Table 2: Sol-Gel and Combustion Synthesis of Lanthanum Oxide

| Synthesis Method | Gelling/Fuel Agent | Calcination Temperature (°C) | Particle/Crystallite Size | Morphology | Reference |

| Sol-Gel | Polyethylene Glycol (PEG) | 850 | ~37 nm | Net-like | [2] |

| Sol-Gel | Urea, NaOH | 500 | Not Specified | Not Specified | [3] |

| Combustion | Ethanolamine | Not Specified | Not Specified | Not Specified | [4][5] |

| Sol-Gel Combustion | Not Specified | Not Specified | Low particle size | Less agglomerated |

Table 3: Hydrothermal Synthesis of Lanthanum Oxide

| Reaction Time (h) | Calcination Temperature (°C) | Average Crystallite Size (nm) | Particle Diameter (nm) | Reference |

| 6, 12, 24 | Not Specified | 6-8 | 35-86 (agglomerated spherical) | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis of lanthanum oxide nanoparticles. The following sections provide methodologies for the most common synthesis routes using this compound.

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing lanthanum oxide nanoparticles. It involves the precipitation of a lanthanum precursor from a solution, followed by washing, drying, and calcination.

Protocol:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) by dissolving the appropriate amount of the salt in deionized water with constant stirring for 30 minutes at room temperature.[1][7]

-

Precipitation: Slowly add a 0.3 M aqueous solution of sodium hydroxide (NaOH) dropwise to the lanthanum nitrate solution under constant stirring.[1][7] Continue the addition until the pH of the solution reaches a basic value, leading to the formation of a whitish precipitate of lanthanum hydroxide (La(OH)₃).

-

Aging: Allow the solution containing the precipitate to age for a period, often with continued stirring, to ensure complete precipitation and to influence particle size and morphology.

-

Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate several times with deionized water and ethanol to remove unreacted nitrates and other impurities.[1][7]

-

Drying: Dry the washed precipitate in an oven at a temperature of around 80-100 °C until a fine powder is obtained.

-

Calcination: Transfer the dried powder to a crucible and calcine it in a muffle furnace at a temperature typically ranging from 600 °C to 900 °C for several hours. This thermal decomposition step converts the lanthanum hydroxide into lanthanum oxide.

Sol-Gel Method

The sol-gel method offers good control over the particle size and morphology of the resulting lanthanum oxide. This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a three-dimensional solid network).

Protocol:

-

Precursor Solution: In a typical procedure, lanthanum oxide bulk powder is dissolved in nitric acid to form a lanthanum nitrate solution.[2] Alternatively, a solution can be prepared directly from this compound.

-

Gel Formation: A gelling agent, such as polyethylene glycol (PEG), is added to the precursor solution.[2] The mixture is then heated (e.g., at 90°C) and stirred for an extended period (e.g., 170 minutes to several hours) until a viscous gel is formed.[2]

-

Drying: The gel is dried in an oven at a temperature around 90-100°C for an extended period (e.g., 86-90 hours) to remove the solvent, resulting in a dried gel powder.[2]

-

Intermediate Formation (Optional): The dried powder can be pre-heated at a lower temperature (e.g., 300°C) to form an intermediate compound, such as lanthanum carbonate.[2]

-

Calcination: The dried gel or the intermediate powder is then calcined in a furnace at a high temperature (e.g., 850°C for 3 hours) to yield the final lanthanum oxide nanoparticles.[2]

Combustion Method

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline oxide powders. The process utilizes an exothermic reaction between an oxidizer (lanthanum nitrate) and a fuel.

Protocol:

-

Precursor-Fuel Mixture: An aqueous solution containing lanthanum(III) nitrate and a fuel (e.g., ethanolamine) is prepared.[4][5]

-

Heating: The solution is heated in a furnace preheated to a high temperature.

-

Combustion: The solution undergoes rapid dehydration, followed by a self-sustaining, highly exothermic combustion reaction. This results in a voluminous, foamy powder.

-

Post-Combustion Treatment: The as-synthesized powder may be lightly ground to break up agglomerates. Further calcination can be performed to improve crystallinity and remove any residual carbon.

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the control of particle size and morphology by varying parameters such as reaction time and temperature.

Protocol:

-

Precursor Solution: Prepare an aqueous solution of lanthanum(III) nitrate.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature for a set duration (e.g., for 6, 12, or 24 hours).[6]

-

Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed with deionized water and ethanol, and dried.

-

Calcination (Optional): The dried product may be calcined to obtain the final lanthanum oxide phase.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformation pathways and experimental workflows involved in the synthesis of lanthanum oxide from this compound.

Thermal Decomposition Pathway of Lanthanum(III) Nitrate Hexahydrate

The thermal decomposition of lanthanum(III) nitrate hexahydrate is a multi-step process involving the sequential loss of water and nitrate groups, leading to the formation of lanthanum oxide.

Caption: Thermal decomposition pathway of La(NO₃)₃·6H₂O.

Experimental Workflow: Co-Precipitation Synthesis

This diagram outlines the typical workflow for the co-precipitation synthesis of lanthanum oxide nanoparticles.

Caption: Workflow for co-precipitation synthesis.

Experimental Workflow: Sol-Gel Synthesis

The following diagram illustrates the key steps in the sol-gel synthesis of lanthanum oxide.

Caption: Workflow for sol-gel synthesis.

References

- 1. researchpublish.com [researchpublish.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. zenodo.org [zenodo.org]

- 4. Combustion synthesis and stability of nanocrystalline La_2O_3 via ethanolamine-nitrate process | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Time-Dependent Hydrothermal Synthesis of La2O3 NPs for Effective Catalytic Activity of Ionic Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mocedes.org [mocedes.org]

A Comprehensive Technical Guide to the Safe Handling of Lanthanum(III) Nitrate Hydrate in the Laboratory

This guide provides an in-depth overview of the safety protocols and handling precautions for lanthanum(III) nitrate hydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the chemical's properties.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its primary risks include its oxidizing properties, and its potential to cause skin, eye, and respiratory irritation.[1][2][3][4] It is essential to understand these hazards before handling the compound.

Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[7] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][8] |

Toxicological Data:

The toxicological properties of this compound have not been fully investigated.[9] However, available data indicates the following:

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 4500 mg/kg[10] |

Ingestion of nitrates can lead to methemoglobinemia, characterized by a bluish discoloration of the skin (cyanosis), headache, weakness, and in severe cases, convulsions and death.[9] Prolonged or repeated exposure may also lead to blood disorders.[11][12]

Safe Handling and Experimental Protocol

Proper handling procedures are critical to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls:

-

Always handle this compound in a well-ventilated area.[9][11][12][13]

-

Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[2][11][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[9][11][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[9][13] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11][12]

-

Respiratory Protection: If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Protocol for the Safe Preparation of an Aqueous this compound Solution:

-

Risk Assessment and Preparation:

-

Review the Safety Data Sheet (SDS) before starting work.

-

Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

-

Assemble all necessary equipment (beakers, graduated cylinders, magnetic stirrer, stir bar, spatula, deionized water) inside the fume hood.

-

Don the required PPE as described above.

-

-

Weighing the Compound:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh the required amount of this compound. Avoid generating dust.[9] If dust is generated, ensure it is contained within the ventilated enclosure.

-

Record the exact weight.

-

-

Dissolution:

-

Place a beaker containing the desired volume of deionized water and a magnetic stir bar on a stir plate within the fume hood.

-

Slowly and carefully add the weighed this compound to the water while stirring to avoid splashing.

-

Continue stirring until the solid is completely dissolved.

-

-

Transfer and Labeling:

-

Once dissolved, carefully transfer the solution to a clearly labeled, appropriate storage container.

-

The label should include the chemical name, concentration, date of preparation, and relevant hazard pictograms.

-

-

Decontamination and Waste Disposal:

Storage and Incompatibility

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][9] The recommended storage temperature is 15–25 °C.[6][7] The material is hygroscopic and should be protected from moisture.[3]

-

Incompatible Materials: Keep away from combustible materials, strong reducing agents, strong acids, and metal powders.[9][13] As an oxidizer, it can intensify fires and its heat of reaction with reducing agents or combustibles may cause ignition.[1][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9][12] |

| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2][9][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5][9][12] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9][12] |

Spill Response:

-

Ensure adequate ventilation.[9]

-

Wear appropriate PPE, including respiratory protection.[11][12]

-

Prevent the spill from entering drains or waterways.[5][7][8][11][12]

-

Carefully sweep up the spilled solid material, avoiding dust generation.[1][11] Use a wet-brushing method or an electrically protected vacuum cleaner.[11][12]

-

Place the collected material into a suitable, sealed container for disposal.[1][9][13]

-

Wash the spill site after the material pickup is complete.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from initial assessment to final disposal.

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[8]

-

Dispose of unused product and contaminated materials as hazardous waste.[10]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

-

Do not allow the product to enter drains.[11][12] Contaminated packaging should be handled in the same manner as the product itself.[8]

References

- 1. Lanthanum Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. Lanthanum(III) nitrate hexahydrate - Safety Data Sheet [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. prochemonline.com [prochemonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Lanthanum(III) Nitrate Hydrate Derived Nanoparticles for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum oxide (La₂O₃) nanoparticles are rare earth metal oxides that have attracted considerable attention due to their unique physicochemical properties, including a wide bandgap, high dielectric constant, and significant catalytic activity. In the biomedical field, these nanoparticles are being extensively explored for their potential in drug delivery, bioimaging, and as therapeutic agents, particularly in oncology.[1] Lanthanum(III) nitrate hydrate serves as a common and effective precursor for the synthesis of La₂O₃ nanoparticles through various methods such as co-precipitation, sol-gel, and hydrothermal synthesis.[2][3] These methods allow for the production of nanoparticles with controlled size and morphology, which are critical parameters for their biological activity and biocompatibility. The versatility of lanthanide-based nanomaterials stems from their magnetic, optical, and nuclear emission properties, enabling multimodal approaches to diagnostics and therapeutics.[4]

Applications in Drug Development and Therapy

Lanthanum-based nanoparticles offer a multifunctional platform for cancer theranostics, combining diagnostic imaging with therapeutic action.[4] Their high atomic number makes them effective radiosensitizers, enhancing the effects of X-ray radiation to generate reactive oxygen species (ROS) that induce DNA damage in cancer cells.[5]

Key Applications Include:

-

Targeted Drug Delivery: The surface of La₂O₃ nanoparticles can be functionalized with specific biomolecules (e.g., folic acid, peptides, antibodies) to target proteins in the tumor microenvironment.[4] This allows for the targeted delivery of anticancer drugs, such as doxorubicin, minimizing systemic toxicity.[4] The nanoscale size of these particles also facilitates passive tumor targeting through the enhanced permeability and retention (EPR) effect.[6][7]

-

Cancer Therapy: Lanthanide nanoparticles can act as potent radiosensitizers, amplifying the DNA-damaging effects of X-ray therapy.[5] They are also being investigated for use in photodynamic therapy (PDT) and photothermal therapy (PTT).[5][8] Some studies suggest that La₂O₃ nanoparticles themselves possess cytotoxic effects against cancer cells, often attributed to the induction of oxidative stress and apoptosis.[6][9]

-

Multi-Modal Imaging: The unique physical properties of lanthanides are useful for various imaging techniques. For instance, gadolinium (a lanthanide) is a known contrast agent for Magnetic Resonance Imaging (MRI), while other lanthanide oxides are suitable for X-ray computed tomography (CT) and fluorescent imaging.[10] This allows for the development of single-nanoparticle systems for combined imaging and therapy.[10]

Experimental Protocols

This compound is a versatile precursor for synthesizing lanthanum oxide nanoparticles.[11][12] Below are detailed protocols for two common synthesis methods.

3.1. Protocol 1: Co-Precipitation Method

This method is valued for its simplicity, low cost, and ability to produce nanoparticles with a high degree of crystallization and a pure phase.[3]

-

Materials:

-

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M solution of Lanthanum(III) nitrate hexahydrate by dissolving the appropriate amount in 100 mL of distilled water. Stir the solution continuously for 30 minutes at room temperature.[3][14]

-

Precipitating Agent Preparation: Prepare a 0.3 M to 0.6 M solution of the precipitating agent (e.g., NaOH or NH₄HCO₃) in a separate beaker with distilled water.[13][14]

-